molecular formula C5H3BrN2O3S B14630514 2-Bromo-5-nitrothiophene-3-carboxamide CAS No. 56182-40-2

2-Bromo-5-nitrothiophene-3-carboxamide

Cat. No.: B14630514
CAS No.: 56182-40-2
M. Wt: 251.06 g/mol
InChI Key: BXKFHVYTHDKTNN-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrothiophene-3-carboxamide is a chemical compound with the molecular formula C₅H₃BrN₂O₃S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

2-Bromo-5-nitrothiophene-3-carboxamide can be synthesized from thiophene through a series of reactions. The process typically involves bromination followed by nitration. The bromination of thiophene is carried out using bromine or a brominating agent, resulting in 2-bromothiophene. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 2-bromo-5-nitrothiophene . The carboxamide group can be introduced through further reactions involving appropriate reagents and conditions.

Chemical Reactions Analysis

2-Bromo-5-nitrothiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-5-nitrothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives and studying reaction mechanisms.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties. Researchers explore these derivatives for developing new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound and its derivatives are investigated for drug development and medicinal chemistry.

    Industry: The compound is used in the synthesis of materials for organic electronics, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrothiophene-3-carboxamide depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2-Bromo-5-nitrothiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

56182-40-2

Molecular Formula

C5H3BrN2O3S

Molecular Weight

251.06 g/mol

IUPAC Name

2-bromo-5-nitrothiophene-3-carboxamide

InChI

InChI=1S/C5H3BrN2O3S/c6-4-2(5(7)9)1-3(12-4)8(10)11/h1H,(H2,7,9)

InChI Key

BXKFHVYTHDKTNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)N)Br)[N+](=O)[O-]

Origin of Product

United States

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